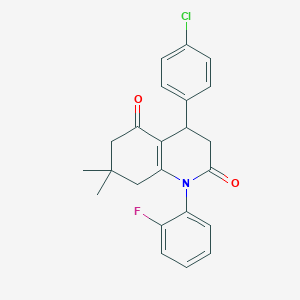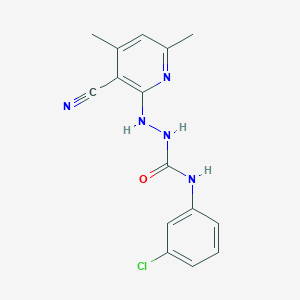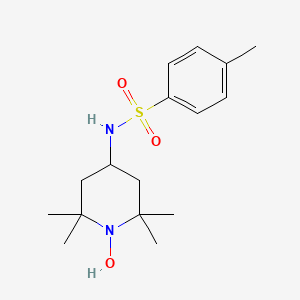![molecular formula C25H32N4O6 B11505657 {4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11505657.png)
{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that features both piperidine and piperazine moieties These structures are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor, followed by the introduction of the piperidine and piperazine rings through nucleophilic substitution reactions. Common reagents used in these steps include nitric acid for nitration and various amines for the formation of piperidine and piperazine rings.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale nitration and amination reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine and piperazine rings can interact with various biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-NITROPHENYL]PIPERAZINE: Shares the nitro group and piperazine ring but lacks the piperidine and trimethoxybenzoyl groups.
4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE: Contains the trimethoxybenzoyl group and piperazine ring but lacks the nitro group and piperidine ring.
Uniqueness: 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and piperazine rings, along with the nitro and trimethoxybenzoyl groups, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C25H32N4O6 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H32N4O6/c1-33-22-15-18(16-23(34-2)24(22)35-3)25(30)28-13-11-26(12-14-28)19-7-8-20(29(31)32)21(17-19)27-9-5-4-6-10-27/h7-8,15-17H,4-6,9-14H2,1-3H3 |
InChI-Schlüssel |
LWTDTDMKVSRUEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B11505582.png)
![Methyl 2-{2'-amino-3'-cyano-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]chromen]-1-YL}acetate](/img/structure/B11505584.png)
![5-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11505591.png)
![4-fluoro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11505592.png)
![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethyl)benzamide](/img/structure/B11505596.png)
![{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11505601.png)
![5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11505617.png)
![2,2,2-Trifluoroethyl 2-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11505627.png)


![2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11505638.png)
![2-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B11505640.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11505647.png)

